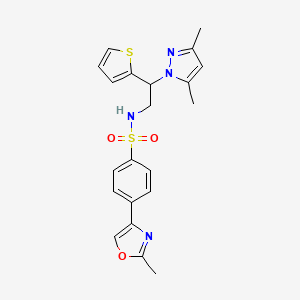

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-14-11-15(2)25(24-14)20(21-5-4-10-29-21)12-22-30(26,27)18-8-6-17(7-9-18)19-13-28-16(3)23-19/h4-11,13,20,22H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYKDWFZYTXGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=C(C=C2)C3=COC(=N3)C)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Thiophene ring : A five-membered ring containing sulfur.

- Methyloxazole : A heterocyclic compound that contributes to its biological activity.

- Benzenesulfonamide : Known for its role in drug design, particularly in targeting various enzymes.

Molecular Formula

The molecular formula of this compound is , and it has a molecular weight of approximately 348.44 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The benzenesulfonamide moiety is known to inhibit various enzymes, potentially including carbonic anhydrases and sulfonamide-sensitive enzymes.

- Receptor Modulation : The pyrazole and thiophene rings may facilitate interactions with receptors involved in signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

Case Studies and Research Findings

- Lactate Dehydrogenase Inhibition :

-

Cytotoxicity Assessment :

- In vitro studies revealed that derivatives of this compound exhibited significant cytotoxic effects on C6 glioma cells, with IC50 values as low as 5.13 µM, outperforming traditional chemotherapeutics like 5-FU . Flow cytometry analyses indicated that the mechanism involved apoptosis and cell cycle arrest.

- Structure–Activity Relationship (SAR) :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A notable case study reported an IC₅₀ value of 5.13 µM against the C6 glioma cell line, indicating a promising therapeutic index compared to standard chemotherapeutics such as 5-fluorouracil (IC₅₀ = 8.34 µM) .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | IC₅₀ (C6 Cell Line) | Mechanism of Action |

|---|---|---|

| Compound 5f | 5.13 µM | Induces apoptosis and cell cycle arrest |

| 5-Fluorouracil | 8.34 µM | Inhibits RNA synthesis |

Antimicrobial Properties

The compound has exhibited broad-spectrum antimicrobial activity. Research indicates that pyrazolone derivatives can effectively combat various bacterial strains and exhibit antifungal properties. The introduction of specific substituents in the chemical structure enhances these effects, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies suggest that derivatives with similar structures may inhibit key inflammatory pathways, such as those mediated by lipoxygenase enzymes .

Case Study on Anti-inflammatory Activity

A derivative was evaluated for its anti-inflammatory potency using molecular docking studies, suggesting its potential as a 5-lipoxygenase inhibitor. This highlights the compound's versatility in addressing both microbial infections and inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and how are intermediates characterized?

A common approach involves multi-step condensation and cyclization reactions. For instance, pyrazole and thiophene moieties can be synthesized via refluxing precursors in ethanol or DMF/EtOH mixtures, followed by recrystallization (e.g., 3,5-diaryl-4,5-dihydropyrazole synthesis in ). Key intermediates like sulfonamide derivatives often require coupling reactions under basic conditions. Characterization typically includes:

- IR spectroscopy to confirm functional groups (e.g., C=O at 1663–1682 cm⁻¹, NH stretching at 3150–3319 cm⁻¹) .

- NMR (¹H and ¹³C) for structural elucidation of regiochemistry and substituent positions .

- Elemental analysis to verify purity (>95%) .

Advanced: How can tautomerism in heterocyclic intermediates (e.g., pyrazole or triazole derivatives) affect the synthesis of this compound?

Tautomeric equilibria (e.g., thione-thiol tautomerism in 1,2,4-triazoles) may influence reactivity and product distribution. For example, demonstrates that 1,2,4-triazole-3-thiones exist predominantly in the thione form, confirmed by:

- Absence of νS-H (~2500–2600 cm⁻¹) in IR.

- Presence of νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) bands .

Researchers must account for tautomer stability when designing coupling reactions, as tautomeric forms dictate nucleophilic/electrophilic sites.

Basic: What analytical techniques are critical for verifying the purity and structure of this compound?

Beyond standard NMR/IR:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as seen in related pyrazole-oxazole hybrids .

- HPLC-MS for purity assessment, particularly when synthesizing analogs with halogen substituents (e.g., bromothiophene derivatives in ).

Advanced: How can flow chemistry improve the scalability and reproducibility of key synthetic steps?

Flow reactors enable precise control over reaction parameters (residence time, temperature), critical for exothermic steps like diazomethane generation (). Example optimizations:

- Design of Experiments (DoE) to model variables (e.g., temperature, reagent stoichiometry) for yield maximization.

- In-line analytics (e.g., UV monitoring) for real-time quality control during continuous synthesis of intermediates .

Basic: What solvents and catalysts are optimal for coupling reactions involving the benzenesulfonamide moiety?

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions. Ethanol/water mixtures are used for acid-catalyzed condensations .

- Catalysts : Cu(I) catalysts for azide-alkyne cycloaddition (e.g., triazole formation in ) or Pd for cross-coupling of thiophene derivatives .

Advanced: How can computational methods (e.g., DFT or molecular docking) guide the design of analogs targeting specific enzymes?

- Docking studies (e.g., with AutoDock Vina) predict binding modes of sulfonamide derivatives to active sites, as shown for triazole-thiazole hybrids in .

- DFT calculations assess electronic effects (e.g., electron-withdrawing groups on pyrazole) to optimize reactivity or stability .

Basic: What are common side reactions during the synthesis of thiophene-containing intermediates, and how are they mitigated?

- Oxidation of thiophene : Minimized by using inert atmospheres (N₂/Ar) and avoiding strong oxidizers.

- Polymerization : Controlled by low-temperature reactions and stoichiometric monitoring .

Advanced: How do steric and electronic effects of substituents (e.g., 3,5-dimethylpyrazole vs. 2-methyloxazole) influence the compound’s physicochemical properties?

- Steric effects : Bulky groups (e.g., 3,5-dimethylpyrazole) reduce rotational freedom, enhancing rigidity and crystallinity .

- Electronic effects : Electron-rich thiophene improves π-π stacking in solid-state structures, while sulfonamide groups enhance solubility via hydrogen bonding .

Basic: What safety considerations are critical when handling intermediates with azide or diazo groups?

- Azides : Use blast shields and avoid metal contact to prevent explosive decomposition.

- Diazo compounds : Synthesize in situ (e.g., via Omura-Sharma-Swern oxidation) and avoid concentrated batches .

Advanced: How can spectroscopic data resolve contradictions in proposed reaction mechanisms (e.g., S-alkylation vs. N-alkylation)?

In , S-alkylation of 1,2,4-triazoles was confirmed by:

- ¹³C-NMR : Absence of N-alkylation signals (e.g., δ 160–170 ppm for C=O in N-alkylated products).

- MS/MS fragmentation : Distinct patterns for S- vs. N-alkylated isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.